molecular formula C58H77F3N18O11S2 B1496841 (4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid CAS No. 613222-50-7

(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B1496841
CAS No.: 613222-50-7
M. Wt: 1323.5 g/mol
InChI Key: ACAGLMJXPOCKFY-YHJYRULISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-α-MSH (3-11) amide Trifluoroacetate is a synthetic peptide analog of the naturally occurring melanocyte-stimulating hormone (MSH). This compound is known for its selective antagonistic activity on the melanocortin 4 receptor (MC4R), which plays a crucial role in regulating energy homeostasis, feeding behavior, and sexual function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-α-MSH (3-11) amide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and deprotection steps using TFA (trifluoroacetic acid) to remove protecting groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-α-MSH (3-11) amide Trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of the peptide with modified biological activities, which can be used for different research applications .

Scientific Research Applications

(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-α-MSH (3-11) amide Trifluoroacetate has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in regulating melanocortin receptors and related physiological processes.

    Medicine: Explored for potential therapeutic applications in treating obesity, sexual dysfunction, and other conditions related to MC4R activity.

    Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays.

Mechanism of Action

The compound exerts its effects by selectively binding to and antagonizing the melanocortin 4 receptor (MC4R). This interaction inhibits the receptor’s activity, leading to changes in energy homeostasis, feeding behavior, and sexual function. The molecular targets and pathways involved include the cAMP signaling pathway, which is modulated by MC4R activity .

Comparison with Similar Compounds

Properties

IUPAC Name

(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H76N18O9S2.C2HF3O2/c1-2-3-13-39-50(79)70-40(15-8-20-63-55(58)59)52(81)74-44(26-36-28-62-31-67-36)54(83)72-42(24-32-17-18-33-10-4-5-11-34(33)23-32)53(82)71-41(16-9-21-64-56(60)61)51(80)73-43(25-35-27-65-38-14-7-6-12-37(35)38)49(78)66-29-47(76)69-45(48(57)77)30-85-84-22-19-46(75)68-39;3-2(4,5)1(6)7/h4-7,10-12,14,17-18,23,27-28,31,39-45,65H,2-3,8-9,13,15-16,19-22,24-26,29-30H2,1H3,(H2,57,77)(H,62,67)(H,66,78)(H,68,75)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,80)(H,74,81)(H4,58,59,63)(H4,60,61,64);(H,6,7)/t39-,40-,41-,42+,43-,44-,45-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAGLMJXPOCKFY-YHJYRULISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSCCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H77F3N18O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid
Reactant of Route 2
(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid
Reactant of Route 3
(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid
Reactant of Route 4
(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid
Reactant of Route 5
(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid
Reactant of Route 6
(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid

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